(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one
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Overview
Description
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and an iodoquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Vinylation: The benzo[d][1,3]dioxole is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group.
Iodination: The resulting intermediate is iodinated using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Quinazolinone Formation: The final step involves the cyclization of the intermediate with an appropriate amine to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the vinyl group to an ethyl group.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Ethyl-substituted quinazolinone.
Substitution: Quinazolinone derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar benzo[d][1,3]dioxole moiety.
Thermal Grizzly Aeronaut: A thermal compound with different applications but similar structural features.
Lemon Balm: Contains phenolic compounds with some structural similarities.
Uniqueness
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one is unique due to its specific combination of the benzo[d][1,3]dioxole and iodoquinazolinone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H11IN2O3 |
---|---|
Molecular Weight |
418.18 g/mol |
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H11IN2O3/c18-11-3-4-13-12(8-11)17(21)20-16(19-13)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)/b6-2+ |
InChI Key |
GGMKRRJLDQIHCK-QHHAFSJGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3 |
Origin of Product |
United States |
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